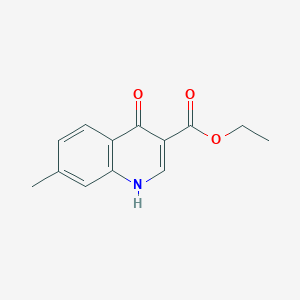
2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 2-nitro-1-(2-fluoro-5-methylphenyl)ethan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Another synthetic route involves the nucleophilic substitution of 2-fluoro-5-methylbenzaldehyde with an appropriate amine, followed by reduction of the resulting imine intermediate. This method requires careful control of reaction conditions, including the use of anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzoic acid.
Reduction: Formation of 2-amino-1-(2-fluoro-5-methylphenyl)ethanol or 2-amino-1-(2-fluoro-5-methylphenyl)ethane.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of fluorinated aromatic compounds.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The amino group allows for hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol
- 2-amino-1-(2-fluoro-5-methylphenyl)ethanol
- 2-amino-1-(2-fluoro-5-methylphenyl)ethane
Uniqueness
2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This arrangement influences the compound’s electronic properties and steric interactions, leading to distinct reactivity and biological activity compared to its analogs. The presence of the fluorine atom also enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
1518918-40-5 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



